molecular formula C7H16N2O3 B14552828 1-Butanol, 4-(N-(3-hydroxypropyl)-N-nitrosoamino)- CAS No. 62018-90-0

1-Butanol, 4-(N-(3-hydroxypropyl)-N-nitrosoamino)-

Cat. No.: B14552828
CAS No.: 62018-90-0
M. Wt: 176.21 g/mol
InChI Key: QCYLJPGUDLXUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanol, 4-(N-(3-hydroxypropyl)-N-nitrosoamino)- is a chemical compound that belongs to the class of nitrosoamines These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 4-(N-(3-hydroxypropyl)-N-nitrosoamino)- typically involves the reaction of 1-butanol with a nitrosating agent in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product. Common nitrosating agents include sodium nitrite (NaNO2) and nitrous acid (HNO2).

Industrial Production Methods

In an industrial setting, the production of 1-Butanol, 4-(N-(3-hydroxypropyl)-N-nitrosoamino)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 4-(N-(3-hydroxypropyl)-N-nitrosoamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1-Butanol, 4-(N-(3-hydroxypropyl)-N-nitrosoamino)- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other nitrosoamines.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its role as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of 1-Butanol, 4-(N-(3-hydroxypropyl)-N-nitrosoamino)- involves its interaction with molecular targets and pathways within biological systems. The nitroso group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular processes, such as enzyme activity, gene expression, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Butanol, 4-[bis(3-hydroxypropyl)amino]-: This compound contains similar functional groups but differs in its overall structure and chemical properties.

    1-Butanol, 4-[(3-hydroxypropyl)thio]-: This compound has a thio group instead of a nitroso group, leading to different chemical reactivity and applications.

Uniqueness

1-Butanol, 4-(N-(3-hydroxypropyl)-N-nitrosoamino)- is unique due to the presence of the nitroso group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its nitroso functionality can be leveraged for various chemical transformations and biological interactions.

Properties

CAS No.

62018-90-0

Molecular Formula

C7H16N2O3

Molecular Weight

176.21 g/mol

IUPAC Name

N-(4-hydroxybutyl)-N-(3-hydroxypropyl)nitrous amide

InChI

InChI=1S/C7H16N2O3/c10-6-2-1-4-9(8-12)5-3-7-11/h10-11H,1-7H2

InChI Key

QCYLJPGUDLXUOE-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CN(CCCO)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.